Osimertinib dimesylate

EGFR inhibition T790M resistance mutant selectivity

Osimertinib dimesylate (AZD-9291 dimesylate) is the dimesylate salt of a third-generation, irreversible EGFR TKI. It covalently targets Cys797, achieving ~1 nM IC50 against L858R/T790M with ~480-fold selectivity over wild-type EGFR—far superior to first/second-gen TKIs. The dimesylate salt ensures high aqueous solubility (100 mg/mL) and 36-month stability. Ideal as a reference compound for T790M-positive NSCLC models and C797S resistance screening. Trusted for preclinical efficacy studies requiring genotype-specific stratification.

Molecular Formula C30H41N7O8S2
Molecular Weight 691.8 g/mol
Cat. No. B3028446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsimertinib dimesylate
Molecular FormulaC30H41N7O8S2
Molecular Weight691.8 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O.CS(=O)(=O)O
InChIInChI=1S/C28H33N7O2.2CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;2*1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);2*1H3,(H,2,3,4)
InChIKeyRPUCCTLBBCSFEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Osimertinib Dimesylate: Procurement-Focused Technical Overview of the Third-Generation EGFR T790M-Targeting Covalent Inhibitor


Osimertinib dimesylate (CAS 2070014-82-1, MW 691.82) is the dimesylate salt form of AZD-9291, a third-generation, irreversible, mutant-selective covalent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity [1]. The compound specifically targets activating EGFR mutations (L858R, exon 19 deletions) and the T790M resistance mutation while demonstrating markedly reduced activity against wild-type EGFR . The dimesylate salt form is the active pharmaceutical ingredient in the clinically approved formulation, characterized by HPLC purity typically exceeding 98% to 99.8% across major research suppliers .

Why Osimertinib Dimesylate Cannot Be Interchanged with Alternative EGFR TKIs Without Risk of Efficacy Loss


Osimertinib dimesylate exhibits a distinct pharmacological profile that fundamentally differs from first-generation (e.g., gefitinib, erlotinib), second-generation (e.g., afatinib), and other third-generation EGFR TKIs. Unlike earlier reversible TKIs, osimertinib forms a covalent bond with Cys797 in the EGFR ATP-binding pocket, enabling sustained target inhibition and overcoming T790M-mediated steric hindrance that renders gefitinib and erlotinib ineffective in resistant tumors [1]. Critically, the compound achieves approximately 200-fold to 400-fold selectivity for mutant EGFR (L858R/T790M: IC50 ~1 nM) over wild-type EGFR (IC50 ~480–494 nM), a therapeutic window that distinguishes it from pan-EGFR inhibitors such as afatinib, which also potently inhibit wild-type EGFR and consequently induce dose-limiting dermatologic and gastrointestinal toxicities [2]. This mutant selectivity translates directly to improved tolerability and dosing consistency in long-term administration protocols. Furthermore, the dimesylate salt form provides specific aqueous solubility and stability characteristics (H2O: 100 mg/mL; lyophilized powder stability: 36 months at -20°C) that differ from alternative salt forms and generic base preparations, directly impacting formulation reproducibility and in vivo dosing reliability .

Osimertinib Dimesylate: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Mutant-Selective EGFR Inhibition: IC50 Quantification Against L858R/T790M Double Mutant Versus Wild-Type EGFR

Osimertinib dimesylate demonstrates potent inhibition of the EGFR L858R/T790M double mutant with an IC50 of 1 nM, compared to 12 nM against the L858R single mutant and approximately 480–494 nM against wild-type EGFR [1]. This represents a mutant-to-wild-type selectivity ratio of approximately 480-fold to 494-fold, a critical differentiating feature from earlier-generation TKIs that do not spare wild-type EGFR. By comparison, afatinib (a second-generation covalent pan-EGFR inhibitor) inhibits wild-type EGFR with an IC50 of 0.5 nM, resulting in a substantially narrower therapeutic index and higher incidence of dose-limiting adverse events [2].

EGFR inhibition T790M resistance mutant selectivity kinase assay

Clinical Efficacy Stratified by EGFR Mutation Subtype: Exon 19 Deletion Versus L858R Response Rates

In T790M-positive NSCLC patients treated with osimertinib, objective response rates (ORR) differ significantly by EGFR mutation subtype. A prospective observational study (n=129) reported an ORR of 69.7% in patients with EGFR exon 19 deletion (19Del) compared to 38.9% in patients with L858R point mutation (P=0.033) [1]. A larger retrospective analysis (n=235) further stratified 19Del subtypes: tumors with deletion starting at E746 (ΔE746, n=98) demonstrated superior clinical outcomes versus L858R tumors (n=93), while non-ΔE746 19Del tumors (n=38) showed no significant difference from L858R [2]. Median progression-free survival (PFS) was reported as 24 months for 19Del patients versus 12 months for L858R patients in an independent cohort (P=0.028) [3].

EGFR genotype clinical response exon 19 deletion L858R mutation objective response rate

Acquired Resistance Mutation Landscape: Quantified Frequency of C797S Tertiary Mutation Post-Osimertinib Treatment

Osimertinib's covalent binding mechanism to Cys797 renders the compound uniquely vulnerable to the C797S tertiary mutation, which occurs at defined frequencies following treatment. Analysis from the FLAURA phase III trial demonstrated that 7% of patients receiving first-line osimertinib acquired the C797S mutation in plasma samples, compared to 2% acquiring L718Q and 1% acquiring S768L mutations [1]. In later-line treatment settings (post-prior EGFR TKI failure), the frequency of acquired EGFR C797S increases to approximately 10–20% of patients at disease progression [2]. A retrospective cohort analysis found that the frequency of C797S acquisition was significantly higher in 19Del ΔE746 subtype tumors compared to L858R tumors (P<0.05) [3].

acquired resistance C797S mutation on-target resistance FLAURA trial NGS analysis

Population Pharmacokinetic Variability: PBPK-Modeled 2-Fold Exposure Difference Between Patient and Healthy Populations

Physiologically based pharmacokinetic (PBPK) modeling of osimertinib revealed that plasma exposure (AUC and Ctrough) is approximately 2-fold higher in NSCLC patients compared to healthy individuals, with the prediction-to-observation ratios for AUC, Cmax, and Ctrough falling within 0.8–1.25 across model validations [1]. Inter-ethnic analysis showed higher exposure in Caucasian populations compared to Japanese and Chinese populations, primarily attributed to differences in apparent oral clearance (CL/F). The PBPK model identified genetic polymorphisms of CYP3A4, plasma free fraction (fup), and albumin levels as key determinants of inter-patient PK variability [1]. Clinical PK parameters include a median Tmax of 6 hours (range 3–24 hours) and an estimated mean elimination half-life of 48 hours, with 68% of elimination via feces and 14% via urine [2].

PBPK modeling pharmacokinetics inter-patient variability Ctrough CYP3A4

In Vivo Efficacy Quantification: Tumor Volume Reduction in C/L858R Transgenic Mouse Model

In the C/L858R transgenic mouse model (inducible EGFR L858R-driven lung adenocarcinoma), osimertinib dimesylate administered at 5 mg/kg/day orally for one to two weeks produced nearly 80% reduction in tumor volume as measured by magnetic resonance imaging (MRI), with 5 of 5 treated mice demonstrating this response compared to continued tumor growth in all 5 vehicle-treated mice [1]. In T790M-mutant xenograft models (H1975 L858R/T790M; PC-9VanR ex19del/T790M), osimertinib inhibited EGFR phosphorylation with mean IC50 potency less than 15 nM in cellular assays, whereas first-generation reversible TKIs (gefitinib, erlotinib) showed no inhibitory activity in these T790M-harboring cell lines .

xenograft model tumor regression transgenic mouse in vivo efficacy dose-response

Patent Estate and Generic Entry Timeline: Procurement Planning Implications for Long-Term Research Programs

Osimertinib (Tagrisso) is protected by multiple patent families with defined expiration dates that directly impact procurement planning for multi-year research programs. The compound substance patents expire in November and December 2033, while a separate formulation patent (No. 10-2336378) extends protection to January 2035 [1]. Generic manufacturers have successfully challenged the formulation patent scope in certain jurisdictions, establishing negative right scope confirmation that permits generic market entry following substance patent expiry in 2033 [1]. This creates a defined window for current research-grade procurement versus future generic sourcing strategies.

patent expiry generic availability intellectual property procurement planning formulation patent

Osimertinib Dimesylate: Evidence-Backed Research Applications and Industrial Use Cases


T790M-Mediated Resistance Mechanism Studies and Covalent Inhibitor Benchmarking

Osimertinib dimesylate serves as the definitive reference compound for investigating T790M-mediated acquired resistance to first- and second-generation EGFR TKIs. With an IC50 of 1 nM against the L858R/T790M double mutant—compared to >1 μM for gefitinib and erlotinib—the compound provides a validated positive control for cellular assays designed to identify and characterize novel compounds targeting T790M-positive NSCLC models [1]. The 480-fold mutant-to-wild-type selectivity ratio enables clean phenotypic differentiation in co-culture systems containing both mutant and wild-type EGFR-expressing cells.

C797S Resistance Emergence Models and Fourth-Generation EGFR TKI Development

The established C797S mutation acquisition rate of 7% (first-line) to 10–20% (later-line) following osimertinib treatment makes osimertinib dimesylate an essential tool compound for generating and validating C797S-driven resistance models [1]. Chronic exposure of EGFR-mutant cell lines (PC-9 ex19del, H1975 L858R/T790M) to escalating concentrations of osimertinib dimesylate reliably produces C797S-positive resistant clones, which serve as critical screening platforms for evaluating fourth-generation EGFR TKIs and combination strategies (e.g., osimertinib plus MET inhibitors, osimertinib plus anti-EGFR antibodies) designed to overcome tertiary resistance.

Mutation-Stratified Preclinical Efficacy Studies in EGFR Genotype-Defined Models

Given the clinically validated differential response rates—69.7% ORR for exon 19 deletion versus 38.9% for L858R mutation (P=0.033)—preclinical efficacy studies employing osimertinib dimesylate must incorporate genotype-specific stratification in experimental design [1]. Researchers should select and validate cell line or PDX models based on their specific EGFR mutation subtype (exon 19 deletion, particularly ΔE746 subtype; L858R; or uncommon mutations such as L861Q, G719X) and adjust statistical power calculations accordingly. The compound's defined potency in H1975 (L858R/T790M) and PC-9VanR (ex19del/T790M) models provides reference benchmarks for cross-study comparisons of novel compounds in these same model systems.

Species-Specific Pharmacokinetic Bridging and Toxicology Study Design

The PBPK-modeled 2-fold exposure difference between patients and healthy individuals, combined with the identified key covariates (CYP3A4 polymorphisms, plasma free fraction, albumin levels), provides essential context for designing preclinical toxicology and PK/PD studies with osimertinib dimesylate [1]. Researchers should avoid direct mg/kg extrapolation from clinical dosing (80 mg once daily) without species-specific allometric scaling and consideration of plasma protein binding differences across species. Rat PK parameters (Cmax: 0.317 μg/mL at 10 mg/kg; Tmax: 3.33 hours; t1/2: 4.46 hours) provide baseline references for rodent efficacy study design, though the substantial difference in half-life between rodents (~4.5 hours) and humans (48 hours) necessitates careful dosing frequency selection in murine models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Osimertinib dimesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.